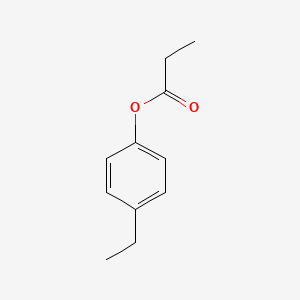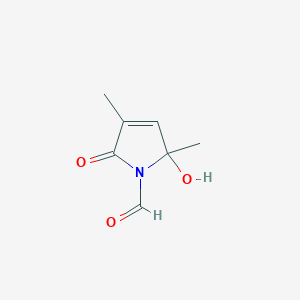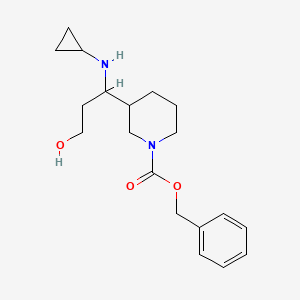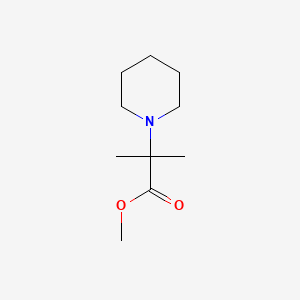
1,1'-(2,2,2-Trichloroethane-1,1-diyl)bis(4-ethylbenzene)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1,1-Trichloro-2,2-bis(4-ethylphenyl)ethane is an organochlorine compound known for its structural similarity to DDT (1,1,1-Trichloro-2,2-bis(4-chlorophenyl)ethane) This compound is characterized by the presence of three chlorine atoms and two ethylphenyl groups attached to a central ethane backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Trichloro-2,2-bis(4-ethylphenyl)ethane typically involves the chlorination of 2,2-bis(4-ethylphenyl)ethane. The reaction is carried out under controlled conditions using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction proceeds via a free radical mechanism, resulting in the substitution of hydrogen atoms with chlorine atoms on the ethane backbone.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, with stringent control over reaction conditions to ensure high yield and purity. The final product is purified through distillation and recrystallization techniques.
化学反応の分析
Types of Reactions
1,1,1-Trichloro-2,2-bis(4-ethylphenyl)ethane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction: Reduction reactions can convert the trichloro group to a dichloro or monochloro group.
Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and ammonia (NH3) are employed for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of 1,1,1-trichloro-2,2-bis(4-ethylphenyl)ethanol or corresponding carboxylic acids.
Reduction: Formation of 1,1-dichloro-2,2-bis(4-ethylphenyl)ethane or 1-chloro-2,2-bis(4-ethylphenyl)ethane.
Substitution: Formation of 1,1,1-trichloro-2,2-bis(4-ethylphenyl)ethane derivatives with various functional groups.
科学的研究の応用
Chemistry: Used as a precursor for the synthesis of other organochlorine compounds and as a reagent in organic synthesis.
Biology: Studied for its effects on biological systems, including its potential as an insecticide.
Medicine: Investigated for its potential therapeutic properties, although its use is limited due to toxicity concerns.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of other compounds.
作用機序
The mechanism of action of 1,1,1-Trichloro-2,2-bis(4-ethylphenyl)ethane involves its interaction with biological membranes and enzymes. The compound disrupts the normal function of cell membranes by integrating into the lipid bilayer, leading to increased membrane permeability. It also inhibits the activity of certain enzymes by binding to their active sites, thereby interfering with metabolic processes.
類似化合物との比較
1,1,1-Trichloro-2,2-bis(4-ethylphenyl)ethane is structurally similar to other organochlorine compounds such as DDT and its analogs. the presence of ethyl groups instead of chlorine atoms on the phenyl rings imparts unique chemical properties to the compound. Similar compounds include:
DDT (1,1,1-Trichloro-2,2-bis(4-chlorophenyl)ethane): Widely known for its use as an insecticide.
DDD (1,1-Dichloro-2,2-bis(4-chlorophenyl)ethane): A metabolite of DDT with similar properties.
DDE (1,1-Dichloro-2,2-bis(4-chlorophenyl)ethylene): Another metabolite of DDT, known for its persistence in the environment.
特性
IUPAC Name |
1-ethyl-4-[2,2,2-trichloro-1-(4-ethylphenyl)ethyl]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19Cl3/c1-3-13-5-9-15(10-6-13)17(18(19,20)21)16-11-7-14(4-2)8-12-16/h5-12,17H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUBPMUQDBPYZQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(C2=CC=C(C=C2)CC)C(Cl)(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19Cl3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80697795 |
Source


|
| Record name | 1,1'-(2,2,2-Trichloroethane-1,1-diyl)bis(4-ethylbenzene) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80697795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.7 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5902-61-4 |
Source


|
| Record name | 1,1'-(2,2,2-Trichloroethane-1,1-diyl)bis(4-ethylbenzene) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80697795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
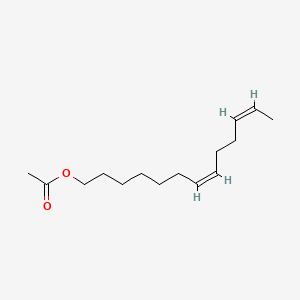
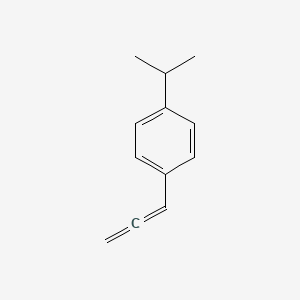

![2-Methyl-2-azaspiro[4.5]decan-8-amine](/img/structure/B13961809.png)
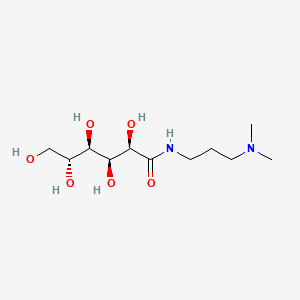
![3-Amino-2-hydroxy-N-[(1R,2S)-2-hydroxycyclohexyl]benzamide](/img/structure/B13961820.png)
